

2-Chloro-4,5-dimethylaniline structural information and conformation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Chloro-4,5-dimethylaniline**

Cat. No.: **B1464825**

[Get Quote](#)

An In-Depth Technical Guide to the Structural and Conformational Landscape of **2-Chloro-4,5-dimethylaniline**

Executive Summary: **2-Chloro-4,5-dimethylaniline** is a substituted aromatic amine of significant interest in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] A profound understanding of its three-dimensional structure and conformational dynamics is paramount for predicting its reactivity, biological activity, and material properties. This guide provides a comprehensive technical overview of the structural features of **2-Chloro-4,5-dimethylaniline**, synthesizing data from spectroscopic predictions, crystallographic analogs, and computational chemistry principles. It is intended for researchers, chemists, and drug development professionals who require a detailed molecular-level understanding of this versatile chemical intermediate.

Molecular Identity and Physicochemical Properties

2-Chloro-4,5-dimethylaniline, also known as 2-Chloro-4,5-xylidine, is an organic compound featuring a benzene ring substituted with a chloro group, two methyl groups, and an amino group. The relative positions of these substituents dictate the molecule's electronic distribution, steric profile, and overall reactivity. Typically a solid at room temperature, it exhibits moderate solubility in organic solvents and is less soluble in water.[1]

Property	Value	Source
CAS Number	1585-13-3	[1]
Molecular Formula	C ₈ H ₁₀ ClN	[3]
Molecular Weight	155.62 g/mol	[4]
Canonical SMILES	CC1=CC(=C(C=C1C)Cl)N	[3]
InChI Key	CJZAXFZHDSZLRR- UHFFFAOYSA-N	[3]
Predicted XlogP	2.6	[3]

Structural Elucidation: A Multi-Technique Perspective

Determining the precise structure of a molecule like **2-Chloro-4,5-dimethylaniline** requires a synergistic approach, combining spectroscopic techniques to probe functional groups and connectivity with diffraction methods or computational models to define spatial arrangements.

Spectroscopic Characterization

Spectroscopy provides a molecular fingerprint, allowing for unambiguous identification and confirmation of the covalent structure.[\[5\]](#)

NMR spectroscopy is the cornerstone of structural determination for organic molecules. Based on the analysis of related substituted anilines, a predictive NMR profile can be established.[\[6\]](#) [\[7\]](#)

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the two methyl groups. The two aromatic protons will appear as singlets due to their lack of adjacent proton neighbors. The two methyl groups are chemically distinct and should also appear as singlets. The amino (NH₂) protons would typically present as a broad singlet.
- ¹³C NMR: The carbon NMR spectrum will display eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are

influenced by the electronic effects of the chloro, amino, and methyl substituents.

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts (in ppm, relative to TMS)

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Rationale
^1H	6.5 - 7.0	s (1H), s (1H)	Aromatic protons (C3-H, C6-H).
	3.5 - 4.5	br s (2H)	Amino group (NH_2) protons.
	~2.2	s (3H)	Methyl group protons.
	~2.1	s (3H)	Methyl group protons.
^{13}C	140 - 145	s	C1 (ipso- NH_2).
	115 - 120	s	C2 (ipso-Cl).
	125 - 135	s	C4, C5 (ipso- CH_3).
	115 - 130	s	C3, C6 (aromatic CH).

|| 15 - 20 | s | Methyl carbons. |

IR spectroscopy is invaluable for identifying the functional groups present.^[8] The spectrum of **2-Chloro-4,5-dimethylaniline** is expected to be dominated by vibrations characteristic of a substituted aniline.

Table 3: Characteristic Infrared (IR) Absorption Frequencies

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3350 - 3500	N-H Symmetric & Asymmetric Stretch	Primary Amine (-NH ₂)
3000 - 3100	C-H Aromatic Stretch	Benzene Ring
2850 - 2960	C-H Aliphatic Stretch	Methyl (-CH ₃)
1600 - 1620	N-H Scissoring (Bending)	Primary Amine (-NH ₂)
1450 - 1550	C=C Aromatic Stretch	Benzene Ring
1250 - 1350	C-N Stretch	Aryl Amine

| 700 - 850 | C-Cl Stretch | Aryl Halide |

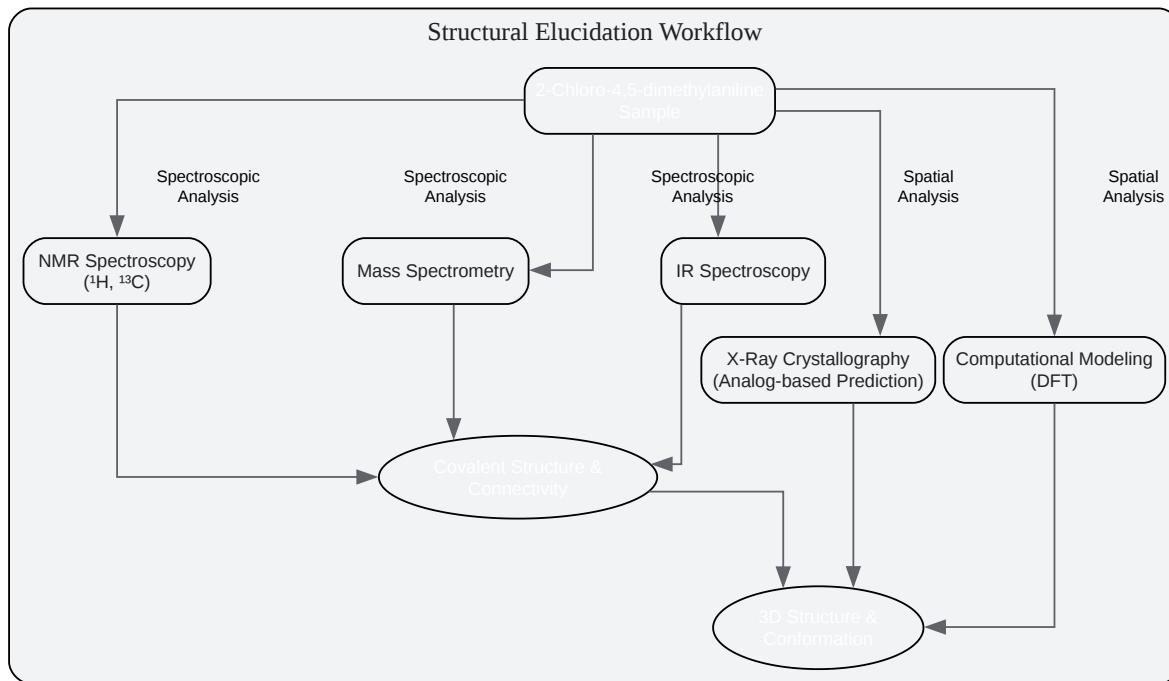
Mass spectrometry provides the molecular weight and can reveal structural information through fragmentation patterns. For **2-Chloro-4,5-dimethylaniline**, the key diagnostic feature is the isotopic pattern of chlorine.[9]

- Molecular Ion (M⁺): A prominent molecular ion peak would be observed at m/z 155.
- Isotopic Peak (M+2): Due to the natural abundance of the ³⁷Cl isotope, a characteristic peak will appear at m/z 157 with an intensity approximately one-third that of the M⁺ peak.[5]
- Fragmentation: Common fragmentation pathways would likely involve the loss of a methyl radical ([M-15]⁺) or cleavage related to the chloro and amino groups.

Crystallographic Insights

While a published single-crystal X-ray structure for **2-Chloro-4,5-dimethylaniline** was not identified, analysis of structurally similar compounds provides a strong basis for predicting its solid-state geometry.[10] For example, the structure of 2-methyl-5-nitroaniline reveals that the aniline molecule is approximately planar, with small dihedral angles between the amino group and the aromatic ring.[11] In substituted anilines, the C-N bond length is typically shorter than a standard single bond, indicating some degree of conjugation between the nitrogen lone pair and the aromatic π-system.

Key Predicted Structural Parameters:


- Planarity: The benzene ring itself will be planar. Steric hindrance between the ortho-chloro group and the amino group may cause a slight pyramidalization of the nitrogen atom and a minor twist of the amino group out of the ring plane.
- Bond Lengths: The C-N bond is expected to be around 1.37-1.40 Å. The C-Cl bond length should be in the range of 1.73-1.75 Å.
- Intermolecular Interactions: In the solid state, intermolecular hydrogen bonding between the amino group of one molecule and the nitrogen or chlorine atom of a neighboring molecule is highly probable, influencing the crystal packing.

Conformational Analysis

The conformational flexibility of **2-Chloro-4,5-dimethylaniline** is primarily governed by rotation around two types of bonds: the C1-N bond and the C-C bonds connecting the methyl groups to the ring.

- Rotation about the C-N Bond: The rotation of the amino group is subject to an energy barrier influenced by both steric and electronic factors.[\[12\]](#) Steric repulsion between the hydrogen atoms of the amino group and the adjacent ortho-chloro substituent is a significant factor. Computational studies on similar substituted anilines are used to map the potential energy surface for this rotation, identifying the minimum energy (most stable) conformation.[\[13\]](#)
- Methyl Group Rotation: The methyl groups attached to the aromatic ring are also capable of rotation. The energy barrier for this rotation is typically low, suggesting that at room temperature, they can be considered nearly free rotors.[\[12\]](#)

The overall preferred conformation will be a delicate balance that minimizes steric clashes while optimizing the electronic interaction between the nitrogen lone pair and the aromatic ring.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the complete structural and conformational characterization of **2-Chloro-4,5-dimethylaniline**.

Methodologies for Analysis

To achieve the comprehensive characterization described, a rigorous set of experimental and computational protocols must be employed.

Protocol: Spectroscopic Analysis

Objective: To confirm the identity and covalent structure of a synthesized or procured sample.

- Sample Preparation:

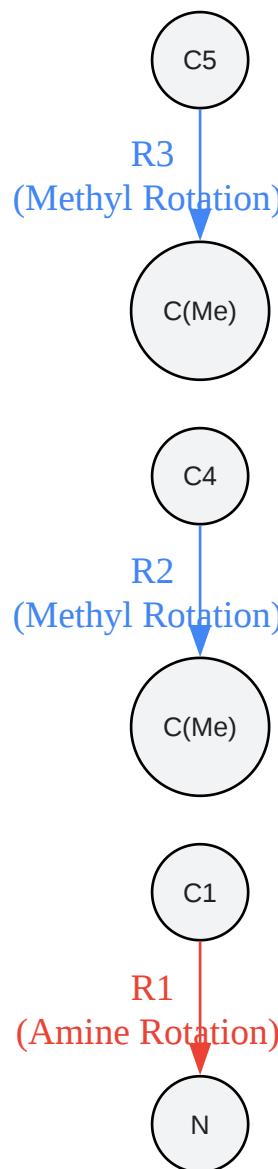
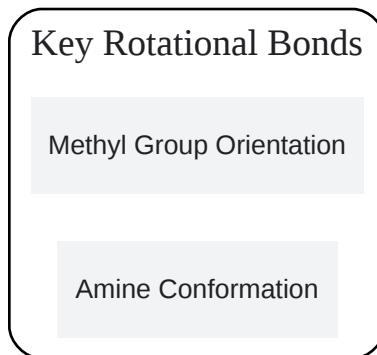
- NMR: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- IR: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder, or run as a thin film from a solution.
- MS: Dissolve a sub-milligram quantity of the sample in a volatile solvent like methanol or acetonitrile for analysis by techniques such as GC-MS or ESI-MS.[14]

- Data Acquisition:
 - Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
 - Record the IR spectrum over the range of 4000-400 cm^{-1} .
 - Obtain a mass spectrum, ensuring sufficient resolution to observe the Cl isotopic pattern.
- Data Interpretation:
 - Assign all peaks in the NMR spectra to their corresponding atoms in the structure.
 - Correlate the absorption bands in the IR spectrum to the molecule's functional groups.
 - Confirm the molecular weight from the M^+ peak and verify the presence of chlorine from the $\text{M}+2$ peak in the mass spectrum.

Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional structure in the solid state.

- Crystallization (Self-Validating Step): The ability to grow high-quality single crystals is the first validation of sample purity.
 - Dissolve the compound in a suitable solvent or solvent mixture (e.g., ethanol, toluene, or ethyl acetate/hexane).
 - Employ slow evaporation, slow cooling, or vapor diffusion techniques to promote the growth of single crystals.[15]



- Data Collection:
 - Select a suitable crystal and mount it on a goniometer head of a single-crystal X-ray diffractometer.
 - Collect diffraction data at a controlled temperature (often 100 K to reduce thermal motion).
- Structure Solution and Refinement:
 - Process the diffraction data to obtain a set of structure factors.
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
 - Refine the model against the experimental data, adjusting atomic coordinates, and thermal parameters until the calculated and observed diffraction patterns match closely. The final R-factor is a key metric of refinement quality.[\[10\]](#)

Protocol: Computational Modeling

Objective: To predict the minimum energy conformation and analyze electronic properties.

- Structure Building: Construct the 3D model of **2-Chloro-4,5-dimethylaniline** using molecular modeling software.
- Method Selection:
 - Choose a suitable level of theory, such as Density Functional Theory (DFT), which offers a good balance of accuracy and computational cost.
 - Select a basis set, for example, B3LYP with a 6-31G(d) basis set, which is standard for organic molecules.[\[16\]](#)
- Geometry Optimization:
 - Perform a geometry optimization calculation to find the lowest energy structure (the most stable conformation). This process mathematically minimizes the forces on each atom.

- Conformational Search (Optional but Recommended):
 - To ensure the global minimum is found, perform a systematic or stochastic conformational search by rotating the key dihedral angles (e.g., around the C-N bond).
- Analysis:
 - From the optimized structure, extract geometric parameters (bond lengths, angles).
 - Calculate electronic properties such as molecular orbital energies (HOMO/LUMO) and partial atomic charges to understand reactivity.

[Click to download full resolution via product page](#)

Caption: Key rotatable bonds (R1, R2, R3) that define the conformational landscape of **2-Chloro-4,5-dimethylaniline**.

Conclusion

The structural and conformational properties of **2-Chloro-4,5-dimethylaniline** are defined by a complex interplay of electronic and steric effects from its five substituents. Through a combined analytical approach employing NMR, IR, and mass spectrometry, its covalent structure can be unequivocally confirmed. While a definitive crystal structure is pending, analysis of related molecules allows for robust predictions of its solid-state geometry. Computational modeling further illuminates the molecule's preferred conformation, which is critical for understanding its interaction with biological targets or its role in synthetic transformations. This detailed molecular portrait serves as an essential foundation for rational drug design, process optimization, and materials science applications involving this important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1585-13-3: 2-Chloro-4,5-dimethylaniline | CymitQuimica [cymitquimica.com]
- 2. 2-Chloro-4,5-dimethylaniline [myskinrecipes.com]
- 3. PubChemLite - 2-chloro-4,5-dimethylaniline (C8H10ClN) [pubchemlite.lcsb.uni.lu]
- 4. 1585-13-3 | 2-Chloro-4,5-dimethylaniline - Alachem Co., Ltd. [alachem.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. 2-Chloro-4-methylaniline(615-65-6) 1H NMR [m.chemicalbook.com]
- 7. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 15. mdpi.com [mdpi.com]
- 16. Borole - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [2-Chloro-4,5-dimethylaniline structural information and conformation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1464825#2-chloro-4-5-dimethylaniline-structural-information-and-conformation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com